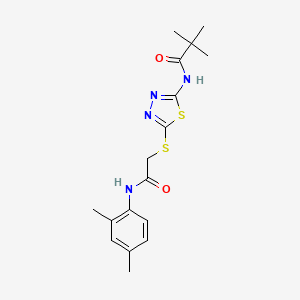
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C17H22N4O2S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiadiazole ring , an amide functional group , and a thioether linkage , which are critical for its biological properties. The molecular formula is C17H22N4O2S2, with a molecular weight of approximately 378.51 g/mol. Its structure suggests potential interactions with various biochemical pathways, particularly those involved in cell signaling and metabolism.
Research indicates that compounds similar to this compound may inhibit key signaling pathways such as:
- Phosphoinositide 3-kinase (PI3K)
- Mechanistic target of rapamycin (mTOR)
These pathways are pivotal in regulating cellular growth and metabolism. Inhibition of these pathways can lead to altered cellular responses such as apoptosis or inhibition of proliferation, making this compound a candidate for cancer research and treatment.
Antimicrobial Properties
The compound's structural features suggest it may exhibit antimicrobial activity. Thiadiazole derivatives have been documented to show antibacterial and antifungal properties against various pathogens. For example:
| Compound | Activity | Target Pathogen |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | Methicillin-resistant Staphylococcus aureus |
| Thiadiazole Derivatives | Antifungal | Drug-resistant Candida strains |
In studies, similar compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could have broad-spectrum antimicrobial potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiadiazole ring.
- Introduction of the pivalamide group.
- Functionalization with the thioether moiety.
Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of thiadiazole derivatives on various cancer cell lines. Results indicated that compounds similar to this compound exhibited cytotoxic effects on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thiadiazole derivatives against multidrug-resistant pathogens. The study revealed that specific modifications in the thiadiazole structure significantly improved efficacy against resistant strains of E. faecium and S. aureus, indicating potential for developing new therapeutic agents.
Propriétés
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10-6-7-12(11(2)8-10)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVSPXCJGNSRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














